molecular formula C21H16BrFN6O3 B2374834 8-(5-Bromo-2-methoxyphenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921810-79-9

8-(5-Bromo-2-methoxyphenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2374834
CAS No.: 921810-79-9
M. Wt: 499.3
InChI Key: CSUSZMJQRLBLNZ-UHFFFAOYSA-N
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Description

8-(5-Bromo-2-methoxyphenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C21H16BrFN6O3 and its molecular weight is 499.3. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown that triazole derivatives, such as those similar in structure to the compound , exhibit significant antimicrobial activity. For instance, a study by Nagaraj, Srinivas, and Rao (2018) synthesized a series of triazole analogues that demonstrated considerable inhibition of bacterial growth, highlighting their potential as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018). Similarly, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives that showed good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Antiproliferative and Antifungal Properties

Narayana et al. (2010) synthesized and evaluated new triazole derivatives for their antiproliferative activity. One of the compounds exhibited promising activity, indicating its potential use in cancer research (Narayana et al., 2010). Additionally, Holla et al. (1996) reported the synthesis of triazole derivatives that displayed antifungal properties against certain fungi, further emphasizing the versatility of these compounds (Holla et al., 1996).

Corrosion Inhibition

Al-amiery et al. (2020) explored the use of a triazole-based compound in inhibiting corrosion of mild steel, demonstrating its effective application in materials science (Al-amiery et al., 2020).

Properties

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN6O3/c1-27-19-16(18(30)24-21(27)31)28(10-11-3-6-13(23)7-4-11)20-26-25-17(29(19)20)14-9-12(22)5-8-15(14)32-2/h3-9H,10H2,1-2H3,(H,24,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUSZMJQRLBLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=C(C=CC(=C4)Br)OC)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.